21-Hydroxy-20-methylpregn-4-en-3-one
Overview
Description
21-Hydroxy-20-methylpregn-4-en-3-one is a steroid derivative with the molecular formula C22H34O2. It is an impurity of the steroid hormone progesterone, produced by the corpus luteum, and plays a role in inducing maturation and secretory activity of the uterine endothelium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxy-20-methylpregn-4-en-3-one can be achieved through various chemical reactions. One method involves using this compound as a starting material and oxidizing it into an aldehyde using a TEMPO-NaClO reagent. The aldehyde is then subjected to enamination and copper-catalyzed oxidative degradation to prepare progesterone . Another method involves using (20S)-21-Hydroxy-20-methylpregn-4-en-3-one as the initial substrate and synthesizing ursodeoxycholic acid through a six-step chemical reaction without alkali metals .
Industrial Production Methods: the compound can be produced as a by-product during the bioconversion of sterol to 9-hydroxy steroid derivatives in several Mycobacterium species .
Chemical Reactions Analysis
Types of Reactions: 21-Hydroxy-20-methylpregn-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized into an aldehyde using TEMPO-NaClO reagent . It can also be used as a substrate in electrochemical stereoselective reactions to synthesize ursodeoxycholic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include TEMPO-NaClO for oxidation and copper catalysts for oxidative degradation . Electrochemical cells are used for stereoselective reactions .
Major Products Formed: Major products formed from the reactions of this compound include progesterone and ursodeoxycholic acid .
Scientific Research Applications
21-Hydroxy-20-methylpregn-4-en-3-one has various scientific research applications. It is used as an impurity standard for progesterone in pharmaceutical research . It is also a valuable intermediate for the synthesis of corticosteroids due to its substituents at positions C-9 and C-21 . Additionally, it is used in the synthesis of ursodeoxycholic acid, which has applications in the treatment of liver diseases .
Mechanism of Action
21-Hydroxy-20-methylpregn-4-en-3-one exerts its effects by inducing maturation and secretory activity of the uterine endothelium and suppressing ovulation . The molecular targets and pathways involved in its mechanism of action are related to its role as an impurity of progesterone, which interacts with progesterone receptors in the body.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 21-Hydroxy-20-methylpregn-4-en-3-one include:
- 9,21-Dihydroxy-20-methyl-pregna-4-en-3-one (9-OH-4-HP)
- Etonogestrel (17α)-13-Ethyl-17-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one
- 3-Keto-desogestrel (3-Oxo-desogestrel)
Uniqueness: This compound is unique due to its specific substituents at positions C-9 and C-21, making it a valuable intermediate for the synthesis of corticosteroids . Its role as an impurity of progesterone also highlights its significance in pharmaceutical research .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOYQVXPIEQRC-ZRFCQXGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291726 | |
Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60966-36-1 | |
Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60966-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060966361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-Hydroxy-20-methylpregn-4-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21-hydroxy-20-methylpregn-4-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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